![molecular formula C15H22N2O2S B2668591 2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane CAS No. 1428233-02-6](/img/structure/B2668591.png)

2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

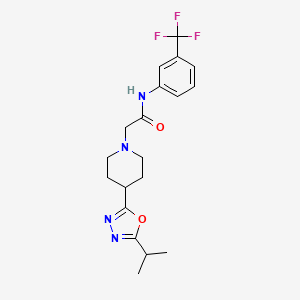

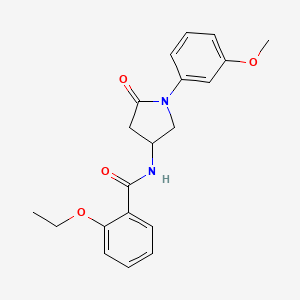

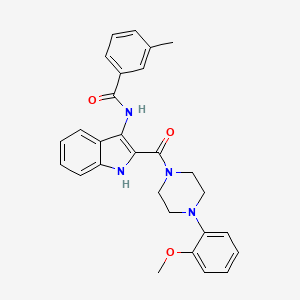

“2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane” is an organic compound with the molecular formula C19H22N2O2S . It is also known as "2-Benzyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized, which were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of this compound includes a diazaspiro[3.3]heptane core, which is a seven-membered ring with two nitrogen atoms and a spiro connection to another ring . It also contains a sulfonyl group attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 342.45500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .Scientific Research Applications

Synthesis and Chemical Reactions

Burkhard and Carreira (2008) demonstrated a scalable synthesis of the 2,6-diazaspiro[3.3]heptane building block, highlighting its utility in arene amination reactions. This process allows for the production of various N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing the compound's versatility in synthesizing complex organic structures (Burkhard & Carreira, 2008). Additionally, Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination, further emphasizing the compound's role in facilitating library or large-scale synthesis of novel compounds (Hamza et al., 2007).

Applications in Drug Discovery

Research on 2,6-diazaspiro[3.3]heptanes extends into pharmacological realms, with studies exploring their potential as scaffolds for drug discovery. For instance, Li et al. (2015) designed and synthesized a series of N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives. These compounds were evaluated for anticonvulsant activities, showcasing promising results in models of seizures, thus highlighting the therapeutic potential of derivatives of 2,6-diazaspiro[3.3]heptanes (Li et al., 2015).

Novel Compound Synthesis

The structural uniqueness of 2,6-diazaspiro[3.3]heptanes facilitates the synthesis of novel compounds with potential applications across various fields, including material science and pharmacology. Guérot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, demonstrating efficient sequences for producing gem-difluoro and gem-dimethyl variants. These compounds can serve as building blocks in drug discovery, contributing to the development of new therapeutic agents (Guérot et al., 2011).

Future Directions

properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-6-propan-2-yl-2,6-diazaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-12(2)16-8-15(9-16)10-17(11-15)20(18,19)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZIYFVBIIVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)